N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide
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Overview
Description
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of chlorophenyl groups, a trifluoromethyl group, and a carboxamide group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the chlorophenyl or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,1-bis(4-chlorophenyl)-6-oxo-4-methylpyridazine-3-carboxamide
- N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyrimidine-3-carboxamide
Uniqueness
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,1-bis(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3N3O2/c19-10-1-5-12(6-2-10)24-17(28)16-14(18(21,22)23)9-15(27)26(25-16)13-7-3-11(20)4-8-13/h1-9H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLPFJCETUGQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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